molecular formula C11H16N2O2 B1519248 6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid CAS No. 1094866-00-8

6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid

Cat. No.: B1519248
CAS No.: 1094866-00-8
M. Wt: 208.26 g/mol
InChI Key: BODZUNAZEAVNQF-UHFFFAOYSA-N
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Description

“6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid” is a chemical compound with the IUPAC name 6-[ethyl(propyl)amino]nicotinic acid . It has a molecular weight of 208.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O2/c1-3-7-13(4-2)10-6-5-9(8-12-10)11(14)15/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 208.26 .

Scientific Research Applications

Environmental Exposure and Toxicity Studies

One study highlighted the widespread environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children, demonstrating the utility of metabolites related to "6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid" for assessing exposure levels and potential health risks (Babina et al., 2012).

Diagnostic Imaging in Prostate Cancer

Another application is in diagnostic imaging, where a prostate-specific membrane antigen-targeting radiotracer, closely related to "this compound," was evaluated for its safety, sensitivity, and impact on patient management in the setting of biochemical recurrence of prostate cancer (Rousseau et al., 2019).

Exposure to Carcinogenic Compounds

Research into exposure to carcinogenic compounds utilized structures similar to "this compound" to study the effect of diet on serum albumin and hemoglobin adducts of 2‐amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP) in humans. This study provides insights into dietary influences on the formation of potentially harmful adducts in the body (Magagnotti et al., 2000).

Metabolism and Toxicity Evaluation

The metabolism and toxicity of specific aromatic amino compounds, such as 5-amino-2-(trifluoromethyl)pyridine, have been investigated to understand their effects on the human body after inhalation exposure. This research highlights the importance of evaluating industrial compounds for their potential to cause adverse health effects, such as methemoglobinemia and toxic encephalopathy (Tao et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Properties

IUPAC Name

6-[ethyl(propyl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-7-13(4-2)10-6-5-9(8-12-10)11(14)15/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODZUNAZEAVNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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